

Introduction: The Isatin Scaffold and the Significance of Fluorination

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Compound of Interest

Compound Name: 6-Fluoro-7-methylisatin

CAS No.: 57817-03-5

Cat. No.: B1279404

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Isatin (1H-indole-2,3-dione) and its derivatives are a cornerstone class of heterocyclic compounds, revered in medicinal chemistry and organic synthesis for their versatile reactivity and broad spectrum of biological activities.[1] First isolated in 1841 through the oxidation of indigo, the isatin core is a privileged scaffold, meaning it can bind to multiple biological targets with high affinity.[2] This has led to the development of isatin-based compounds with anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[3]

The unique chemical architecture of isatin, featuring a fused aromatic ring, a lactam moiety, and vicinal C2 and C3 carbonyl groups, provides multiple sites for chemical modification. This allows for the fine-tuning of its physicochemical and pharmacological properties. The introduction of fluorine atoms into organic molecules is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and lipophilicity.[4] Consequently, fluorinated isatin derivatives are of significant interest to researchers.

This technical guide provides a comprehensive overview of the chemical properties of a specific derivative, **6-Fluoro-7-methylisatin**. We will delve into its synthesis, spectroscopic profile, predicted reactivity, and potential as a building block for novel therapeutic agents, providing field-proven insights and detailed experimental protocols for the research community.

PART 1: Physicochemical and Structural Properties

6-Fluoro-7-methylisatin is a solid organic compound whose structural identity and core properties are summarized below. While extensive experimental data is not publicly available for this specific analog, a combination of catalog information and computational predictions provides a reliable profile for research and handling purposes.

Property	Value	Source(s)
IUPAC Name	6-fluoro-7-methyl-1H-indole-2,3-dione	[5]
Synonyms	6-Fluoro-7-methylindoline-2,3-dione	[6]
CAS Number	57817-03-5	[6][7]
Molecular Formula	C ₉ H ₆ FNO ₂	[6][7]
Molecular Weight	179.15 g/mol	[6][7]
Monoisotopic Mass	179.03825 Da	[8]
Predicted Density	1.399 g/cm ³	[7]
Predicted pKa	8.87 ± 0.20	[6]
Predicted XLogP	1.2	[8]
Topological Polar Surface Area	46.2 Å ²	[6]
Hydrogen Bond Acceptor Count	3	[6]

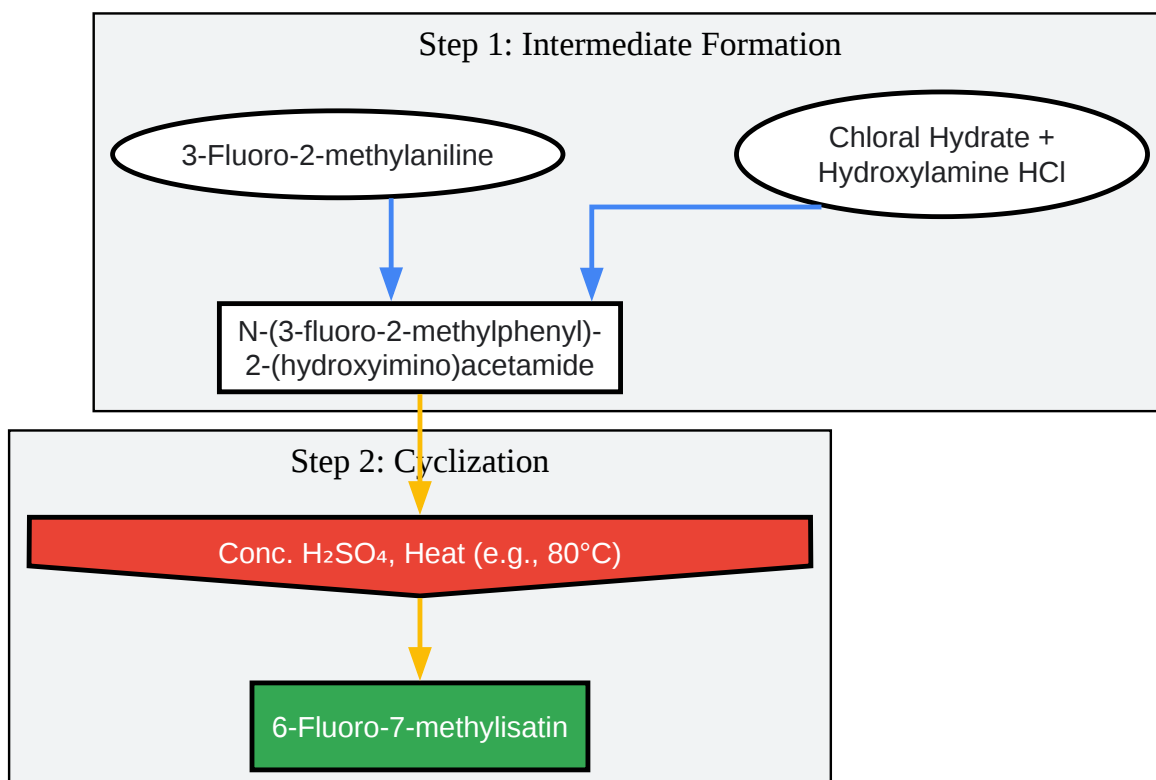
PART 2: Synthesis of 6-Fluoro-7-methylisatin

The most established and versatile method for preparing substituted isatins from anilines is the Sandmeyer isatin synthesis.[9] This two-step procedure is the most logical and anticipated route for the gram-scale production of **6-Fluoro-7-methylisatin**, starting from the commercially available 3-fluoro-2-methylaniline.

2.1: The Sandmeyer Synthesis Pathway

The synthesis proceeds in two key stages:

- Formation of the Isonitrosoacetanilide Intermediate: The starting aniline (3-fluoro-2-methylaniline) is reacted with chloral hydrate and hydroxylamine hydrochloride. This forms the N-(3-fluoro-2-methylphenyl)-2-(hydroxyimino)acetamide intermediate.^{[2][9]}
- Acid-Catalyzed Cyclization: The intermediate is then treated with a strong acid, typically concentrated sulfuric acid, which catalyzes an intramolecular electrophilic substitution to yield the final isatin product upon heating.^{[10][11]}



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Caption: Proposed Sandmeyer synthesis workflow for **6-Fluoro-7-methylisatin**.

2.2: Detailed Experimental Protocol (Sandmeyer Synthesis)

This protocol is adapted from established procedures for analogous fluorinated isatins.^{[10][11]} All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Step 1: Synthesis of N-(3-fluoro-2-methylphenyl)-2-(hydroxyimino)acetamide

- **Reagent Preparation:** In a 1 L three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve anhydrous sodium sulfate (e.g., 120 g) in deionized water (e.g., 500 mL).
- **Addition of Chloral Hydrate:** To this solution, add chloral hydrate (e.g., 0.15 mol) and stir until fully dissolved.
- **Aniline Solution:** In a separate beaker, prepare a solution of 3-fluoro-2-methylaniline (e.g., 0.1 mol), concentrated hydrochloric acid (e.g., 10 mL), and deionized water (e.g., 150 mL).
- **Hydroxylamine Solution:** In another beaker, dissolve hydroxylamine hydrochloride (e.g., 0.3 mol) in deionized water (e.g., 150 mL).
- **Reaction Initiation:** Heat the sodium sulfate/chloral hydrate solution to approximately 45-50°C. Concurrently, add the aniline solution and the hydroxylamine solution dropwise and simultaneously to the reaction flask over a period of 30-45 minutes, maintaining the temperature below 60°C.
- **Reaction and Precipitation:** After the addition is complete, heat the mixture to a gentle boil for 10-15 minutes. A yellow precipitate of the isonitrosoacetanilide intermediate should form.
- **Isolation:** Cool the reaction mixture in an ice bath. Collect the solid precipitate by vacuum filtration, wash thoroughly with cold water, and air-dry. The crude product can be used directly in the next step.

Step 2: Cyclization to **6-Fluoro-7-methylisatin**

- **Acid Addition (Caution: Exothermic):** In a 250 mL flask equipped with a stirrer and thermometer, place concentrated sulfuric acid (e.g., 100 mL) and cool it in an ice bath. Slowly and portion-wise, add the dried N-(3-fluoro-2-methylphenyl)-2-(hydroxyimino)acetamide (e.g., 20 g) from the previous step, ensuring the internal temperature does not exceed 65°C.
- **Heating:** Once the addition is complete, remove the ice bath and heat the dark solution to 80°C using an oil bath. Maintain this temperature and stir for 1-2 hours. Monitor the reaction by TLC until the starting material is consumed.
- **Quenching:** Allow the reaction to cool slightly before carefully and slowly pouring it into a large beaker containing crushed ice (e.g., 500 g) with vigorous stirring.
- **Product Isolation:** A brick-red or orange solid of **6-Fluoro-7-methylisatin** will precipitate. Allow the slurry to stir for an hour to ensure complete precipitation.
- **Purification:** Collect the solid by vacuum filtration. Wash the filter cake extensively with cold deionized water until the filtrate is neutral (pH ~7). The crude product can be further purified by recrystallization from a suitable solvent system like ethanol or ethyl acetate/petroleum ether to yield the final product.

PART 3: Spectroscopic Characterization

Accurate structural elucidation is critical. While experimental spectra for **6-Fluoro-7-methylisatin** are not widely published, its spectroscopic signature can be reliably predicted based on data from close analogs like 7-methylisatin and general principles of spectroscopy. [\[12\]](#)[\[13\]](#) A commercial supplier confirms that analytical data from NMR, MS, and other methods are available upon request for their product.[\[5\]](#)

3.1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise molecular structure. For **6-Fluoro-7-methylisatin**, ¹H and ¹³C NMR will confirm the substitution pattern and overall carbon-hydrogen framework.

Protocol: NMR Sample Preparation and Analysis

- Sample Preparation: Dissolve 5-10 mg of purified **6-Fluoro-7-methylisatin** in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.^[14]
- ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Key signals to observe are the broad N-H singlet, the aromatic protons (which will show splitting due to H-F and H-H coupling), and the methyl singlet.
- ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. This will require a greater number of scans. The spectrum will be characterized by two downfield carbonyl signals, aromatic carbon signals (with C-F coupling), and an upfield methyl signal.

Table 2: Predicted ¹H NMR Data for **6-Fluoro-7-methylisatin** (in DMSO-d₆)

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment	Rationale / Notes
~11.2	s (broad)	1H	N-H	Typical chemical shift for isatin N-H proton; broad due to exchange and hydrogen bonding.[12]
~7.4-7.6	m	1H	Ar-H (H-4)	Aromatic proton, expected to be a multiplet due to coupling with H-5 and potentially long-range coupling to fluorine.
~7.0-7.2	m	1H	Ar-H (H-5)	Aromatic proton ortho to the fluorine atom; will show coupling to both H-4 and the fluorine atom.

| ~2.4 | s | 3H | -CH₃ | Singlet for the methyl group protons. |

Table 3: Predicted ¹³C NMR Data for **6-Fluoro-7-methylisatin** (in DMSO-d₆)

Chemical Shift (δ , ppm)	Assignment	Rationale / Notes
~183	C=O (C-2)	Amide carbonyl carbon, typically downfield.[12]
~159	C=O (C-3)	Ketone carbonyl carbon.[12]
~160 (d)	C-6	Carbon directly bonded to fluorine; will appear as a doublet with a large $^1J_{CF}$ coupling constant.
~145-150	C-7a	Quaternary carbon at the ring junction.
~120-130	C-4, C-5	Aromatic CH carbons.
~115-120 (d)	C-3a, C-7	Quaternary carbons; C-7 is adjacent to the fluorine-bearing carbon and may show a $^2J_{CF}$ coupling.

| ~15 | -CH₃ | Aliphatic methyl carbon signal in the upfield region. |

3.2: Infrared (IR) Spectroscopy

FT-IR spectroscopy is essential for identifying the key functional groups present in the molecule.

Protocol: FT-IR Sample Preparation (KBr Pellet)

- Preparation: Gently grind ~1-2 mg of dry **6-Fluoro-7-methylisatin** with ~100 mg of dry, spectroscopic-grade potassium bromide (KBr) using an agate mortar and pestle.
- Pellet Formation: Transfer the fine powder to a pellet press and apply pressure to form a thin, transparent pellet.
- Analysis: Place the pellet in the spectrometer's sample holder and acquire the spectrum, typically from 4000 to 400 cm⁻¹.[\[15\]](#)

Table 4: Characteristic IR Absorption Bands for **6-Fluoro-7-methylisatin**

Wavenumber (cm ⁻¹)	Vibration Type	Intensity	Notes
~3200	N-H Stretch	Medium, Broad	Characteristic of the lactam N-H group.[12]
~3100-3000	Aromatic C-H Stretch	Medium	Typical for sp ² C-H bonds.
~1750	C=O Stretch (C-2, Amide)	Strong	The lactam carbonyl typically absorbs at a higher frequency.
~1620	C=O Stretch (C-3, Ketone)	Strong	The ketone carbonyl, often in conjugation with the aromatic ring.
~1600, ~1480	C=C Stretch	Medium	Aromatic ring vibrations.

| ~1200-1100 | C-F Stretch | Strong | A strong, characteristic absorption for the aryl-fluoride bond.[16] |

3.3: Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation patterns.

Protocol: Mass Spectrometry Analysis (ESI)

- **Sample Preparation:** Prepare a dilute solution of the compound in a suitable solvent like methanol or acetonitrile.
- **Analysis:** Infuse the solution into an Electrospray Ionization (ESI) mass spectrometer. Acquire spectra in both positive and negative ion modes.

Table 5: Predicted Mass Spectrometry Data for **6-Fluoro-7-methylisatin**

Adduct	Ion Type	Calculated m/z
[M+H]⁺	Positive	180.04553
[M+Na] ⁺	Positive	202.02747
[M-H] ⁻	Negative	178.03097

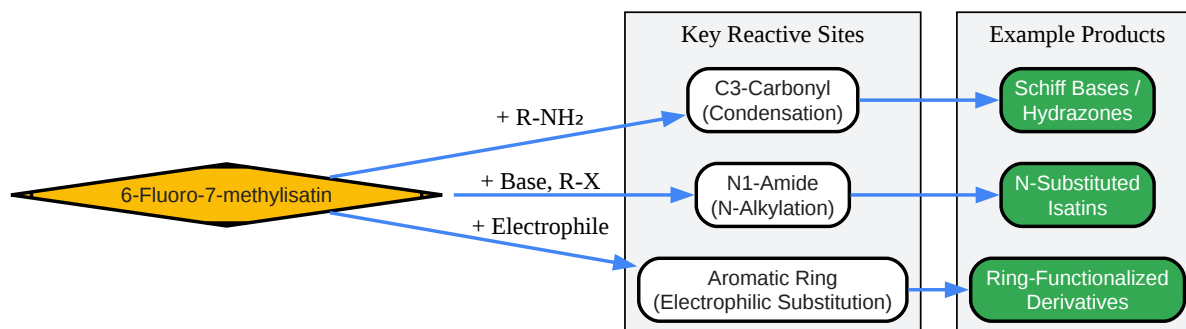
Data sourced from predicted values.[8] The molecular ion peak [M]^{+•} in Electron Impact (EI) ionization would be observed at m/z ≈ 179.

PART 4: Chemical Reactivity and Potential Applications

The reactivity of **6-Fluoro-7-methylisatin** is governed by the interplay of its isatin core and the electronic effects of its substituents. This makes it a versatile intermediate for creating diverse molecular libraries.

4.1: Key Reactive Sites

- **C3-Carbonyl Group:** This is the most reactive site, readily undergoing condensation reactions with a variety of nucleophiles (e.g., amines, hydrazines) to form Schiff bases and hydrazones.[4] This is a primary route for building molecular complexity.
- **N1-Amide Proton:** The acidic N-H proton can be deprotonated with a base, allowing for N-alkylation or N-arylation to introduce substituents that can modulate solubility and biological activity.
- **Aromatic Ring (C4, C5):** The benzene ring can undergo electrophilic aromatic substitution. The fluorine atom is an ortho-, para-director but deactivating, while the methyl group is an ortho-, para-director and activating. The substitution pattern will be a complex result of these competing effects, though positions C4 and C5 are the most likely sites for further functionalization.



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Caption: Key reactivity pathways for the **6-Fluoro-7-methylisatin** scaffold.

4.2: Potential Applications in Drug Discovery

While **6-Fluoro-7-methylisatin** itself has not been extensively studied, the broader class of fluorinated isatins exhibits significant pharmacological potential.

- **Anticancer Activity:** Many isatin derivatives function as inhibitors of cyclin-dependent kinases (CDKs) and other protein kinases, arresting the cell cycle in cancer cells.[3][17] Fluorination can enhance the binding affinity and cell permeability of these inhibitors.
- **Antiviral and Antimicrobial Agents:** Isatin-based thiosemicarbazones are a well-known class of antiviral agents.[4] The scaffold has also been used to develop potent antibacterial, antifungal, and antiparasitic compounds.[1][3] The specific substitution pattern of 6-fluoro-7-methyl may offer a unique structure-activity relationship (SAR) profile for developing new anti-infectives.
- **CNS-Active Agents:** Isatin is an endogenous compound in the brain and its derivatives have shown potential as anticonvulsant and anxiogenic agents.[3]

PART 5: Safety and Handling

Based on GHS classifications for the compound, **6-Fluoro-7-methylisatin** should be handled with care.

- Hazard Statements:
 - H315: Causes skin irritation.
 - H319: Causes serious eye irritation.
 - H335: May cause respiratory irritation.
- Precautionary Measures:
 - Wear protective gloves, eye protection, and face protection.
 - Use only outdoors or in a well-ventilated area. Avoid breathing dust.
 - Wash hands thoroughly after handling.[6]

Store in a cool, dry, well-ventilated place in a tightly sealed container.

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